
MK-886
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MK-886 implica varios pasos, comenzando con la preparación del núcleo de indol. Los pasos clave incluyen:
Formación del núcleo de indol: El núcleo de indol se sintetiza mediante una reacción de síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o un aldehído.
Introducción del grupo tert-butilsulfanilo: El grupo tert-butilsulfanilo se introduce mediante una reacción de sustitución nucleofílica.
Cloración: El grupo clorofenilo se introduce mediante una reacción de alquilación de Friedel-Crafts.
Ensamblaje final: El paso final implica el acoplamiento del núcleo de indol con el grupo clorofenilo y el grupo tert-butilsulfanilo para formar la molécula completa de this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar reactivos y disolventes de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
MK-886 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: El compuesto se puede reducir para eliminar el grupo clorofenilo.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo tert-butilsulfanilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los nucleófilos como los tioles y las aminas se utilizan comúnmente en reacciones de sustitución.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados desclorados.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
MK-886 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
MK-886 ejerce sus efectos inhibiendo la proteína activadora de la 5-lipooxigenasa (FLAP). Esta inhibición evita la activación de la enzima 5-lipooxigenasa, que es crucial para la biosíntesis de leucotrienos. Los leucotrienos son mediadores lipídicos involucrados en la inflamación y las respuestas inmunitarias. Al bloquear la síntesis de leucotrienos, this compound reduce la inflamación y otros síntomas relacionados .
Comparación Con Compuestos Similares
Compuestos similares
Zileuton: Otro inhibidor de la 5-lipooxigenasa utilizado para tratar el asma.
Montelukast: Un antagonista del receptor de leucotrienos utilizado en el manejo del asma y la rinitis alérgica.
Pranlukast: Otro antagonista del receptor de leucotrienos con aplicaciones similares.
Singularidad de MK-886
This compound es único en su inhibición específica de la proteína activadora de la 5-lipooxigenasa, lo que lo convierte en un inhibidor potente y selectivo de la biosíntesis de leucotrienos. Esta especificidad permite efectos terapéuticos específicos con potencialmente menos efectos secundarios en comparación con otros inhibidores de leucotrienos .
Actividad Biológica
MK-886 is a small molecular inhibitor primarily known for its role as a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP) and its involvement in leukotriene biosynthesis. It has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and inflammatory conditions.
This compound functions by inhibiting FLAP, which is crucial for the activation of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. The compound has demonstrated significant inhibitory effects on leukotriene biosynthesis, with an IC50 value of approximately 30 nM for FLAP inhibition and 3 nM in human polymorphonuclear leukocytes .
In addition to its role as a FLAP inhibitor, this compound exhibits moderate antagonistic activity on peroxisome proliferator-activated receptor alpha (PPARα), with an IC50 ranging from 0.5 to 1 μM . This dual action suggests that this compound may influence multiple pathways related to inflammation and cellular signaling.
Effects on Cellular Mechanisms
Research has shown that this compound induces a concentration-dependent increase in intracellular calcium levels ([Ca²⁺]i) in MG63 human osteosarcoma cells, implicating it in calcium signaling pathways . Furthermore, this compound has been observed to inhibit DNA replication at concentrations as low as 1 μM, leading to DNA fragmentation, particularly affecting error-prone DNA polymerases such as human DNA polymerase iota (hpol ι) .
Antitumor Activity
This compound has displayed antitumor properties across various cancer cell lines. A study indicated that it enhances the effects of UV radiation on lung cancer cells by down-regulating actin B and disorganizing transcription machinery, which may contribute to its antitumor efficacy . Additionally, this compound has been noted to rescue tau-induced cytotoxicity in neurodegenerative disease models by enhancing proteasomal activity .
Inhibition of Leukotriene Biosynthesis
A clinical study evaluated the effects of this compound on leukotriene B4 synthesis in healthy male subjects. It was found that a single dose of 500 mg significantly inhibited leukotriene B4 synthesis by up to 60% within two hours . This inhibition was dose-dependent, highlighting the compound's potential utility in managing conditions characterized by excessive leukotriene production.
Proteasomal Activation and Neuroprotection
This compound's ability to activate proteasomal degradation pathways was explored in the context of tauopathies. The compound was shown to effectively modulate tau oligomerization and mitigate associated cytotoxic effects in neuroblastoma cells . This finding suggests that this compound could be a candidate for therapeutic strategies targeting neurodegenerative diseases.
Summary of Biological Activities
Activity | IC50 Value | Notes |
---|---|---|
FLAP Inhibition | ~30 nM | Potent inhibition of leukotriene synthesis |
Leukotriene Biosynthesis Inhibition | ~3 nM | Effective in human polymorphonuclear leukocytes |
PPARα Antagonism | 0.5 - 1 μM | Moderate antagonist activity |
Calcium Signaling | Concentration-dependent | Induces [Ca²⁺]i influx in osteosarcoma cells |
DNA Replication Inhibition | ~1 μM | Causes DNA fragmentation |
Antitumor Activity | N/A | Enhances UV radiation effects on cancer cells |
Q & A
Q. What are the primary molecular targets of MK-886, and how do they influence experimental design in inflammation studies?
Basic Research Focus
this compound primarily inhibits 5-lipoxygenase-activating protein (FLAP) (IC₅₀ = 30 nM in leukocytes) , blocking leukotriene (LT) biosynthesis. It also acts as a non-competitive PPARα antagonist and inhibits COX-1 (IC₅₀ = 8 μM) and mPGES-1 .
Methodological Considerations :
- FLAP Inhibition : Use intact leukocytes or human whole blood for LT biosynthesis assays; measure LTB₄/LTC₄ via RP LC-MS/MS .
- PPARα Antagonism : Co-treat with PPARα agonists (e.g., WY14643) to validate specificity; monitor autophagy markers (LC3-II, p62) in models like APP/PS1 mice .
- COX/mPGES-1 Inhibition : Avoid high concentrations (>8 μM) to prevent paradoxical PGE₂ upregulation in fibroblasts .
Q. How should researchers address contradictory data on this compound’s effects on prostaglandin synthesis?
Advanced Research Focus
this compound suppresses PGE₂ by inhibiting mPGES-1 and COX-1 in some systems but increases PGE₂ in colon cancer cells (e.g., Caco-2) at 10 μM due to AA metabolic shunting .
Methodological Solutions :
- Dose Optimization : Use ≤5 μM in inflammation models to avoid off-target shunting .
- Pathway Profiling : Quantify AA metabolites (e.g., LTs, PGE₂, TXB₂) via LC-MS/MS to identify compensatory pathways .
- Cell-Type Specificity : Validate findings across primary (e.g., alveolar macrophages) and immortalized cells (e.g., A549) .
Q. What experimental models are optimal for studying this compound’s role in cancer chemoprevention?
Basic Research Focus
this compound induces apoptosis in gastric (AGS) and hepatocellular carcinoma (HepG2) cells via cytochrome c release and caspase-3 activation . It also reduces tumor volume in A/J mouse lung tumorigenesis models (52% reduction) .
Methodological Recommendations :
- In Vitro : Use 5–10 μM this compound in 3D spheroid assays to mimic tumor microenvironments .
- In Vivo : Combine with COX-2 inhibitors (e.g., celecoxib) at 5 mg/kg + 50 mg/kg to synergistically suppress VEGF/ICAM-1 in colon cancer models .
- Biomarker Analysis : Quantify Bax/Bcl-2 ratios and p27 expression via Western blot .
Q. How does this compound modulate synaptic plasticity, and what protocols ensure reproducibility in neurobehavioral studies?
Advanced Research Focus
Repeated this compound administration (3 mg/kg, 6 days) increases GluR1 phosphorylation in murine prefrontal cortex, correlating with antidepressant-like effects in forced swim tests . However, single doses are ineffective .
Methodological Guidelines :
- Dosing Regimen : Use chronic intraperitoneal delivery (3 mg/kg for ≥6 days) or diet-based administration (4 μg/100 mg body weight for 3 weeks) .
- Behavioral Assays : Pair forced swim tests with brain region-specific phospho-GluR1 quantification .
- Controls : Include 5-LOX knockout mice to isolate FLAP-dependent effects .
Q. What are the limitations of this compound in studying FLAP-5-LOX complex dynamics?
Advanced Research Focus
this compound binds FLAP without disrupting 5-LOX/FLAP protein-protein interactions, as shown via MUGLE assays in RBL-2H3 cells . This limits its utility in probing structural interactions.
Methodological Alternatives :
- Photoaffinity Labeling : Use MK-591 (structurally analogous) to map FLAP’s AA-binding site .
- Mutagenesis Studies : Introduce FLAP mutations (e.g., Leu53/Leu54) to assess this compound binding .
- Kinetic Analysis : Measure LT synthesis inhibition (IC₅₀ = 1.1 μM in whole blood) vs. FLAP binding affinity .
Q. How does this compound’s dual inhibition of FLAP and PPARα complicate mechanistic studies in metabolic disease models?
Advanced Research Focus
this compound reverses PPARα agonist-induced autophagy in APP/PS1 mice , but its FLAP inhibition independently reduces LTC₄ in brain injury models .
Methodological Strategies :
- Genetic Knockdown : Use siRNA against PPARα or FLAP to isolate pathways .
- Temporal Dosing : Administer this compound before/after PPARα agonists to assess sequence-dependent effects .
- Multi-Omics Profiling : Combine lipidomics (LTB₄/PGE₂) with transcriptomics (PPARα targets) in hepatocytes .
Q. What pharmacokinetic challenges arise when translating this compound’s neuroprotective effects to preclinical models?
Advanced Research Focus
this compound crosses the blood-brain barrier but requires sustained levels (e.g., 3-week diet delivery) to modulate GluR1 phosphorylation . Suboptimal bioavailability limits acute efficacy.
Methodological Solutions :
Propiedades
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOAOVKBIIKRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041067 | |
Record name | MK 886 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118414-82-7 | |
Record name | MK 886 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118414-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-886 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118414827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-886 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK 886 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-886 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080626SQ8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.